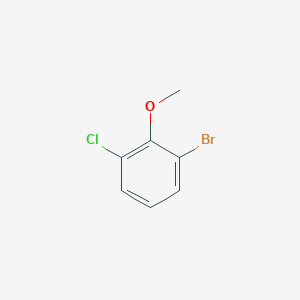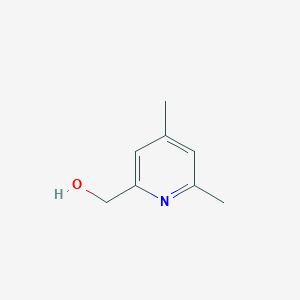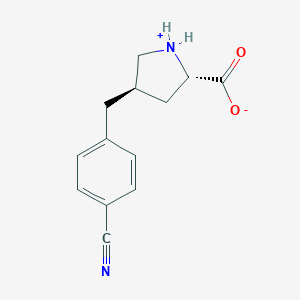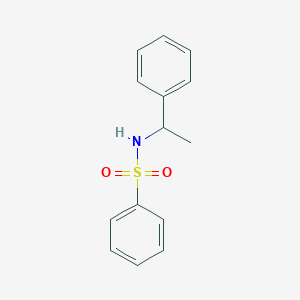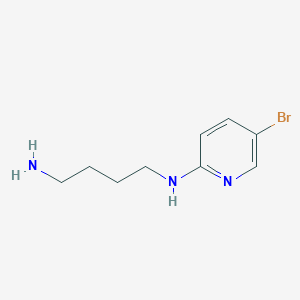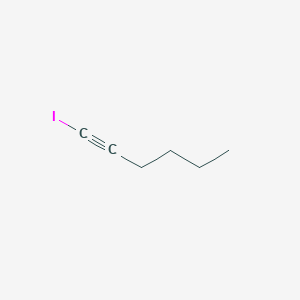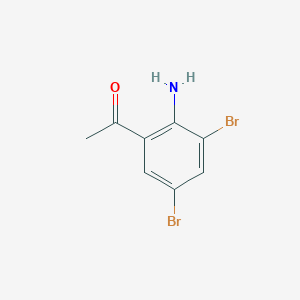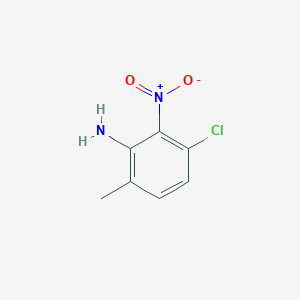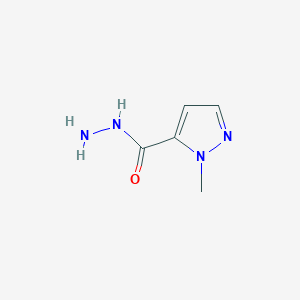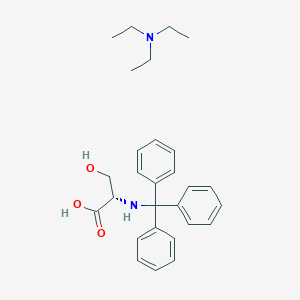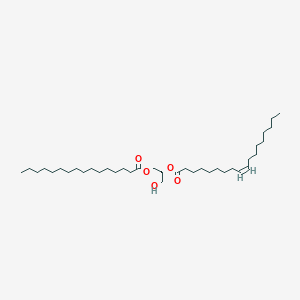
2-Oleoyl-3-palmitoyl-sn-glycerol
説明
2-Oleoyl-3-palmitoyl-sn-glycerol, also known as 1-Palmitoyl-2-oleoylphosphatidylcholine or POPC, is a phosphatidylcholine and a diacylglycerol phospholipid . It is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts . It is also used in systems mimicking the cell membrane such as Nanodiscs .
Molecular Structure Analysis
The systematic IUPAC name of 2-Oleoyl-3-palmitoyl-sn-glycerol is (2R)-3-(Hexadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate . Its chemical formula is C42H82NO8P and it has a molar mass of 760.091 g·mol−1 .Physical And Chemical Properties Analysis
2-Oleoyl-3-palmitoyl-sn-glycerol is a crystalline solid .科学的研究の応用
Binary Phase Behavior in Palm Oil
Research has found that 2-Oleoyl-3-palmitoyl-sn-glycerol (OOP) plays a significant role in the crystallization process of palm oil. Thermodynamic and kinetic studies reveal that OOP has two polymorphs, crucial for the oil's consistency and quality. The interactions of OOP with other molecular species like 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (POP) are critical for the physical properties of palm oil, impacting its usage in various industries (Zhang, Ueno, Miura, & Sato, 2007).
Enzyme-Assisted Synthesis
In a study focusing on phospholipids, 2-Oleoyl-3-palmitoyl-sn-glycerol was used as a starting material for the enzyme-assisted synthesis of specific phospholipids. This approach demonstrates the potential of using 2-Oleoyl-3-palmitoyl-sn-glycerol in the creation of complex lipid structures, valuable in research and industrial applications (Bogojevic & Leung, 2020).
Impact on Lipid Bilayers
Investigations into the effects of calcium on lipid bilayers used 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 2-Oleoyl-3-palmitoyl-sn-glycerol. This research provides insights into the structural changes in lipid bilayers, which are fundamental in understanding cell membrane dynamics and can have implications in drug delivery systems and membrane-related studies (Picas et al., 2009).
Application in Neutron Reflectometry
In a study related to eukaryotic cell membranes, 2-Oleoyl-3-palmitoyl-sn-glycerol was used for detailed structural studies through neutron techniques. This application highlights the utility of this compound in biophysical research, especially in understanding the complexities of cell membrane structures (Yepuri et al., 2016).
Role in Enzymatic Specificity
Research on the specificities of glycerol-3-phosphate acyltransferase and monoacylglycerol-3-phosphate acyltransferase from chloroplasts has demonstrated the role of 2-Oleoyl-3-palmitoyl-sn-glycerol in defining the fatty acid selectivity of these enzymes. This finding is crucial for understanding the biosynthesis of lipids in plants (Frentzen, Heinz, McKeon, & Stumpf, 2005).
将来の方向性
特性
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJYLHKQOBOSCP-QEJMHMKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150388 | |
| Record name | (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oleoyl-3-palmitoyl-sn-glycerol | |
CAS RN |
1656-83-3 | |
| Record name | (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1656-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-oleoylglycerol, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R)-1-(Hydroxymethyl)-2-[(1-oxohexadecyl)oxy]ethyl (9Z)-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701150388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PALMITOYL-2-OLEOYLGLYCEROL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N9443SF4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)
